molecular formula C19H25NO2 B5198470 N-(1-adamantylmethyl)-4-methoxybenzamide

N-(1-adamantylmethyl)-4-methoxybenzamide

Cat. No. B5198470
M. Wt: 299.4 g/mol
InChI Key: CCMPPBOTMXZGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-4-methoxybenzamide, also known as amantadine, is a synthetic compound that has been used for various scientific research applications. The compound was first synthesized in the 1960s as an antiviral agent, but it has since been found to have other potential uses in the field of neuroscience.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-4-methoxybenzamide is not fully understood, but it is believed to work by blocking the reuptake of dopamine in the brain. This leads to an increase in the amount of dopamine available in the synapse, which can improve symptoms of Parkinson's disease and reduce the symptoms of drug withdrawal. The compound may also have other mechanisms of action, such as blocking the NMDA receptor and inhibiting the release of glutamate.
Biochemical and Physiological Effects
N-(1-adamantylmethyl)-4-methoxybenzamide has a number of biochemical and physiological effects. In addition to increasing dopamine release, the compound has been found to increase the release of norepinephrine and acetylcholine in the brain. It can also reduce the release of glutamate and increase the release of GABA. Physiologically, N-(1-adamantylmethyl)-4-methoxybenzamide has been found to improve motor function in patients with Parkinson's disease and reduce the symptoms of drug withdrawal.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-adamantylmethyl)-4-methoxybenzamide in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the effects of dopamine and other neurotransmitters in the brain. However, one limitation of the compound is that it can have side effects, such as nausea, dizziness, and insomnia. It is also important to note that the compound should only be used in lab experiments and not as a treatment for any medical condition.

Future Directions

There are a number of future directions for research on N-(1-adamantylmethyl)-4-methoxybenzamide. One area of interest is the potential for the compound to be used as a treatment for other neurological conditions, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and to develop more effective treatments for Parkinson's disease and drug addiction. Finally, there is a need for more research on the potential side effects of N-(1-adamantylmethyl)-4-methoxybenzamide and ways to mitigate these effects.

Synthesis Methods

The synthesis of N-(1-adamantylmethyl)-4-methoxybenzamide involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-chloroadamantane. This is then reacted with 4-methoxybenzoyl chloride to form N-(1-adamantylmethyl)-4-methoxybenzamide. The compound can also be synthesized using other methods, such as the reaction of 1-adamantanamine with 4-methoxybenzoyl chloride.

Scientific Research Applications

N-(1-adamantylmethyl)-4-methoxybenzamide has been used in various scientific research applications, particularly in the field of neuroscience. The compound has been found to have potential as a treatment for Parkinson's disease, as it can increase the release of dopamine in the brain. It has also been used in the study of drug addiction and withdrawal, as it can reduce the symptoms of withdrawal from drugs such as cocaine and amphetamines. Additionally, N-(1-adamantylmethyl)-4-methoxybenzamide has been studied for its potential as an antidepressant and as a treatment for multiple sclerosis.

properties

IUPAC Name

N-(1-adamantylmethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-22-17-4-2-16(3-5-17)18(21)20-12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMPPBOTMXZGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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